methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate is a complex organic compound that falls under the category of heterocyclic compounds. It features a unique structure comprising a pyrazinoindazole moiety fused with a tetrahydropyran ring, making it an intriguing subject for chemical research and application.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cellular components, particularly those involved in cancer pathways .
Mode of Action
It’s worth noting that similar compounds have been synthesized and shown to have excellent optical properties and singlet oxygen generation capacity , which suggests potential applications in photodynamic therapy for cancer treatment.
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that it may influence pathways related to oxidative stress and cellular apoptosis, particularly in the context of cancer cells .
Result of Action
Similar compounds have been shown to produce significant cytotoxic effects in certain types of cancer cells .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions, such as the presence of a base and certain temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate typically involves a multi-step process starting from readily available precursors. The common synthetic route includes:
Formation of the Indazole Core: : The indazole core can be synthesized through a condensation reaction involving hydrazine and an appropriate diketone.
Cyclization to Form Pyrazinoindazole: : The resulting indazole undergoes cyclization with a haloacetyl derivative to form the pyrazinoindazole structure.
Tetrahydropyran Ring Formation: : This intermediate is then subjected to a cyclization reaction with tetrahydropyran-2-one under acidic or basic conditions to complete the tetrahydropyran ring fusion.
Esterification: : Finally, esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst produces this compound.
Industrial Production Methods: The industrial production involves scaling up these reactions using large reactors and optimizing the reaction conditions for yield and purity. The process must also be streamlined for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the nitrogen atoms in the pyrazinoindazole ring.
Reduction: : Reductive conditions can break certain bonds within the compound, potentially reducing the carbonyl group to an alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the ester group or the pyrazinoindazole ring.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Various halides or nucleophiles under basic or acidic conditions, depending on the desired substitution.
Oxidation: : Formation of oxo-derivatives and related compounds.
Reduction: : Alcohols and other reduced forms.
Substitution: : Diverse derivatives depending on the substituents used.
Scientific Research Applications
Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate has various applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Potential use in biological assays due to its complex structure.
Medicine: : Investigated for pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds:
Pyrazinoindazole Derivatives: : Compounds with similar core structures but different functional groups.
Tetrahydropyran Derivatives: : Compounds with the tetrahydropyran ring, but varying in other parts of the molecule.
Uniqueness: Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate stands out due to its unique fusion of the pyrazinoindazole and tetrahydropyran rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable target for further research and application development.
Hope that satisfies your scientific curiosity. Anything else on your mind?
Properties
IUPAC Name |
methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-19-11(17)8-15-6-7-16-12(13(15)18)9-4-2-3-5-10(9)14-16/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLIZUEHKUMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN2C(=C3CCCCC3=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.